Product packaging for Pinocembrin chalcone(Cat. No.:CAS No. 4197-97-1)

Pinocembrin chalcone

Cat. No.: B017765
CAS No.: 4197-97-1
M. Wt: 256.25 g/mol
InChI Key: LOYXTWZXLWHMBX-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pinocembrin chalcone, a naturally occurring α,β-unsaturated ketone and biosynthetic precursor to flavonoids, is a valuable compound for pharmacological and biochemical research. This chalcone is characterized by its distinct C6-C3-C6 structure and is noted for its significant bioactive properties. Key Research Applications & Value: Antimicrobial Research: this compound demonstrates broad-spectrum biological activity. It exhibits significant inhibitory effects on the growth of Staphylococcus aureus and shows antifungal activity against Candida albicans . Notably, it also possesses antibacterial activity against both antibiotic-susceptible and resistant phenotypes of Neisseria gonorrhoeae , making it a compound of interest for investigating novel anti-infective mechanisms . Therapeutic Potential: As a member of the chalcone family, this compound is a promising scaffold for research into multiple therapeutic areas. Natural chalcones are investigated for their potential in cancer treatment, diabetes, neurodegenerative diseases, and cardiovascular diseases due to their anti-inflammatory and antioxidant characteristics, as well as their ability to modulate enzyme function . Mechanism of Action: The pharmacological activity of chalcones like this compound is largely attributed to the presence of a double bond in conjugation with a carbonyl moiety. This structural feature is critical for interactions with biological targets, and its properties are significantly reduced if this bond is saturated . Quality & Usage: Supplied as a high-purity compound to ensure experimental reproducibility and reliability. This product is intended for research purposes in laboratory settings only. WARNING: This product is for Research Use Only (RUO). It is strictly not for diagnostic, therapeutic, or personal use. It is not intended for human or animal consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12O4 B017765 Pinocembrin chalcone CAS No. 4197-97-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-phenyl-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c16-11-8-13(18)15(14(19)9-11)12(17)7-6-10-4-2-1-3-5-10/h1-9,16,18-19H/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOYXTWZXLWHMBX-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101343555
Record name Pinocembrin chalcone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101343555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4197-97-1
Record name Pinocembrin chalcone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101343555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Pharmacological Activities and Mechanisms of Action of Pinocembrin Chalcone

Antimicrobial Activities

Pinocembrin (B1678385) chalcone (B49325) exhibits antimicrobial properties, demonstrating activity against both bacteria and fungi. targetmol.combiocrick.commedchemexpress.comebi.ac.uknih.govfrontiersin.orgmdpi.com This broad spectrum of activity makes it a subject of interest for potential therapeutic applications. Natural chalcones, in general, are known for their intense antimicrobial activity against various pathogens, including bacteria and fungi. frontiersin.org

Antibacterial Effects

Studies have highlighted the antibacterial effects of Pinocembrin chalcone against several notable bacterial strains. targetmol.combiocrick.commedchemexpress.comebi.ac.uknih.govfrontiersin.orgrsc.orgnih.govsci-hub.semedchemexpress.com

This compound has shown activity against Staphylococcus aureus. medchemexpress.comrsc.orgsci-hub.semedchemexpress.com Specifically, it has been reported to be active at inhibiting the growth of S. aureus at a concentration of 1.0 µg. medchemexpress.commedchemexpress.com Some research indicates it exhibits good activity against S. aureus. rsc.orgsci-hub.se

This compound has demonstrated antibacterial activity against Neisseria gonorrhoeae. biocrick.comebi.ac.uknih.gov In studies evaluating its effect on a panel of NG strains, including antibiotic-susceptible and resistant phenotypes, this compound inhibited 100% of the panel at a concentration of 128 μg/mL. biocrick.comebi.ac.uknih.gov This activity against both susceptible and resistant strains suggests its potential relevance in addressing antibiotic resistance challenges. biocrick.comnih.gov

Table 1: Antibacterial Activity of this compound Against Neisseria gonorrhoeae

Bacterial Strain PanelInhibition PercentageConcentration (µg/mL)Source
Neisseria gonorrhoeae Panel100%128 biocrick.comebi.ac.uknih.gov
Against Staphylococcus aureus

Antifungal Effects

This compound also exhibits antifungal properties. targetmol.combiocrick.comacs.orgebi.ac.ukmdpi.comnih.govuaic.ronih.gov

This compound has displayed activity against the pathogenic yeast Candida albicans. targetmol.combiocrick.comacs.orgebi.ac.uknih.gov Research has determined that this compound has a minimal inhibitory concentration (MIC) value of 100 µg/mL against Candida albicans. targetmol.combiocrick.comacs.orgebi.ac.uknih.gov This finding supports the traditional use of plants containing this compound for treating skin infections. acs.org

Table 2: Antifungal Activity of this compound Against Candida albicans

Fungal StrainMinimal Inhibitory Concentration (MIC) (µg/mL)Source
Candida albicans100 targetmol.combiocrick.comacs.orgebi.ac.uknih.gov

While some studies on plant extracts containing related compounds like pinocembrin have shown activity against Botrytis cinerea, direct research specifically detailing the antifungal activity of this compound against Botrytis cinerea in isolation is less extensively documented in the provided snippets. nih.govresearchgate.netthescipub.com However, natural chalcones are broadly recognized for their intense antifungal activity against various fungi, and this compound is a component found in some plant extracts that exhibit antifungal effects. frontiersin.orgmdpi.com Pinocembrin, an isomer of this compound, has been reported to demonstrate antifungal activity against Botrytis cinerea. researchgate.net Extracts from plants containing pinocembrin have also shown activity against this pathogen. researchgate.netthescipub.com

Antiparasitic Effects

Against Plasmodium berghei

Research indicates that this compound, found in certain plant extracts like those from the genus Chromolaena, may possess antiparasitic activity duocphamtim.vn. While some studies specifically mention pinocembrin (the flavanone (B1672756) form) significantly suppressing parasitemia in Plasmodium berghei-infected mice, the direct activity of this compound against Plasmodium berghei is suggested in the context of propolis composition and its antiparasitic properties mdpi.comresearchgate.netnih.gov. Propolis containing this compound has shown antiviral activity against herpes simplex viruses, and propolis extracts have been studied for effects against Plasmodium berghei researchgate.netnih.gov.

Anti-inflammatory Effects

This compound and related chalcones are recognized for their anti-inflammatory properties researchgate.netsci-hub.seresearchgate.net.

Modulation of Signaling Pathways (e.g., MAPK, PI3K/AKT, NF-κB)

While much of the research on the modulation of inflammatory signaling pathways like MAPK, PI3K/AKT, and NF-κB has focused on pinocembrin (the isomerized flavanone form), the anti-inflammatory effects of chalcones, including this compound, are often linked to the modulation of these pathways mdpi.comresearchgate.netnih.gov. Flavonoids, as a class, are known to inhibit the expression of pro-inflammatory factors by inhibiting MAPK, PI3K/AKT, and NF-κB signaling pathways mdpi.comresearchgate.netnih.gov. Chalcones can scavenge reactive oxygen species and inhibit the neuroinflammatory response mediated by NF-κB researchgate.net.

Inhibition of Nitric Oxide (NO) Production

Chalcones have been shown to influence nitric oxide (NO) production, a key mediator in inflammatory responses sci-hub.seresearchgate.net. Specifically, some chalcone derivatives have demonstrated the ability to inhibit the production of NO in lipopolysaccharide-stimulated macrophage cells sci-hub.se. While direct studies focusing solely on this compound's effect on NO production are less prominent in the provided results, the anti-inflammatory context of chalcones and the mention of pinocembrin's effect on reducing NO production suggest a potential for this compound to also influence this pathway mdpi.comresearchgate.netsci-hub.seresearchgate.net.

Antioxidant Properties

This compound exhibits antioxidant properties researchgate.netscience.gov.

Free Radical Scavenging

The antioxidant activity of chalcones, including their ability to scavenge free radicals, is well-documented researchgate.netsci-hub.sescience.govrjlbpcs.com. The phenolic hydroxyl groups present in many chalcones contribute to their radical quenching properties sci-hub.serjlbpcs.com. Studies evaluating the antioxidant capacity of chalcone derivatives have utilized methods like DPPH free radical scavenging assays science.gov. This compound's structure, with its hydroxyl groups, aligns with the characteristics of flavonoids known for their free radical scavenging abilities sci-hub.sescience.govrjlbpcs.comwikidata.org.

Reduction of Oxidative Stress (e.g., ROS, MDA, MPO, nNOS, iNOS)

Pinocembrin demonstrates significant activity in reducing markers of oxidative stress. Studies have shown that pinocembrin can down-regulate the contents of reactive oxygen species (ROS), malondialdehyde (MDA), and myeloperoxidase (MPO). researchgate.netnih.gov It also reduces the release of nitric oxide (NO), neuronal NO synthase (nNOS), and inducible NOS (iNOS), contributing to its antioxidant role. mdpi.comnih.gov In a global cerebral ischemia model, pinocembrin reduced MDA levels and MPO activity in a dose-dependent manner. mdpi.comnih.gov In primary cortical neurons subjected to oxygen-glucose deprivation/reoxygenation (OGD/R), pinocembrin inhibited the production of NO and ROS and downregulated the expression of nNOS and iNOS. nih.gov

Enhancement of Endogenous Antioxidant Systems (e.g., Glutathione (B108866), SOD, Nrf2)

Pinocembrin enhances the body's endogenous antioxidant defense mechanisms. It has been shown to increase glutathione levels, thereby exerting an antioxidant effect. mdpi.comnih.gov While some sources indicate a reduction in the compensatory activity of superoxide (B77818) dismutase (SOD) in specific ischemia models mdpi.comnih.gov, others highlight that pinocembrin can increase SOD levels researchgate.net. The activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is identified as one mechanism by which pinocembrin provides mitochondrial protection and exerts antioxidant effects. mdpi.comnih.govresearchgate.netresearchgate.netnih.gov Nrf2 is a key regulator of antioxidant responses, stimulating the production of various antioxidant genes and enzymes. mygenefood.comfrontiersin.org Pinocembrin's ability to induce the Nrf2-heme oxygenase-1 (HO-1) axis contributes to the amelioration of oxidative stress in cellular and animal models. researchgate.netnih.gov

Neuroprotective Activities

Pinocembrin exhibits potent neuroprotective activities through various mechanisms, making it a promising compound for treating neurological disorders, particularly ischemic stroke. mdpi.comnih.govresearchgate.nettaylorandfrancis.comresearchgate.netnih.govnih.govmdpi.com Its neuroprotective effects include anti-oxidation, anti-inflammation, and the regulation of cellular processes such as apoptosis. mdpi.comnih.govresearchgate.net Pinocembrin can easily cross the blood-brain barrier (BBB), which is crucial for a neuroprotective agent. mdpi.comresearchgate.netnih.govmdpi.com

Protection against Ischemic Stroke

Research consistently shows that pinocembrin has a positive effect on the treatment of ischemic stroke. mdpi.comresearchgate.netnih.govtaylorandfrancis.comresearchgate.netmdpi.com It is reported to reduce nerve damage and oxidative stress in the ischemic area. researchgate.netnih.gov Pinocembrin has demonstrated significant efficacy in attenuating ischemic stroke-induced brain damage in preclinical studies. nih.govtaylorandfrancis.commdpi.com Its potential as a treatment for ischemic stroke has led to its approval for clinical trials in China. mdpi.comresearchgate.netnih.govmdpi.com

Reduction of Cerebral Infarction Area and Edema

Pinocembrin can reduce the area of cerebral infarction and lessen the degree of cerebral edema in animal models of cerebral ischemia. mdpi.comresearchgate.net In rats with cerebral ischemia, pinocembrin treatment has been shown to reduce infarct volumes and neurological deficit scores. researchgate.net Studies using a global cerebral ischemia/reperfusion model in rats demonstrated that pinocembrin decreased neurological scores and lessened brain edema. researchgate.net

Preservation of Blood-Brain Barrier (BBB) Integrity

Maintaining the integrity of the blood-brain barrier is crucial after ischemic stroke, and pinocembrin has been shown to protect the BBB. mdpi.comnih.govresearchgate.nettaylorandfrancis.comresearchgate.netacs.org Pinocembrin can protect the integrity of the BBB, which helps in reducing mortality and improving neurobehavioral scores in rats. mdpi.comresearchgate.net It has been shown to alleviate BBB disruption and neurological injury. mdpi.com In a global cerebral ischemia/reperfusion model, pinocembrin reduced BBB damage and brain edema. researchgate.net It also protected cultured rat cerebral microvascular endothelial cells from OGD/R damage and increased mitochondrial membrane potential, suggesting both neuroprotective and vascular protective properties. nih.govresearchgate.net

Modulation of Neuronal Apoptosis and Excitotoxicity

Pinocembrin modulates neuronal apoptosis and can protect against excitotoxicity. nih.govresearchgate.netnih.gov It has been shown to reduce the degree of apoptosis of nerve cells in cerebral ischemia models. mdpi.com In primary cortical neurons subjected to OGD/R, pinocembrin alleviated apoptosis and decreased caspase-3 expression, while increasing PARP degradation. nih.govresearchgate.net Pinocembrin's neuroprotective effects also include the reduction in nerve excitability. mdpi.com Its antiexcitotoxic effects may contribute to its protective action against cerebral ischemic injury. nih.gov

Potential in Neurodegenerative Diseases (e.g., Parkinson's, Alzheimer's)

Chalcones, including this compound, are considered promising pharmacological agents for the treatment of neurodegenerative diseases. This potential is attributed, in part, to their anti-inflammatory and antioxidant characteristics, as well as their ability to modify enzyme functioning. frontiersin.org

Anticancer and Antitumor Effects

Natural chalcones, such as this compound, are recognized as promising pharmacological agents for cancer treatment. frontiersin.org, mdpi.com They have been shown to exert various activities against malignant cells. mdpi.com this compound compounds have shown potential for specific treatment of estrogen receptor-negative (ER-) breast cancer, based on molecular dynamics studies. researchgate.net Chalcones can interfere with several signal transduction pathways related to cellular proliferation, angiogenesis, metastasis, and apoptosis in cancer. academicjournals.org

Inhibition of Angiogenesis

Chalcones have been reported to inhibit angiogenesis. frontiersin.org, mdpi.com this compound has been specifically mentioned in relation to antiangiogenic effects. researchgate.net

Reduction of Metastasis

Chalcones are indicated to decrease metastasis. frontiersin.org, mdpi.com The potential of this compound compounds for treating specific ER- breast cancer may involve effects on metastasis. researchgate.net Chalcones generally express activities suppressing the ability of malignant cells to metastasize. mdpi.com

Induction of Apoptosis in Tumor Cells

Chalcones, including this compound, are known to induce death in tumor cells. frontiersin.org, mdpi.com Chalcones possess properties that facilitate the induction of apoptosis in cancer cells. academicjournals.org In silico studies involving a fraction containing pinocembrin and chalcones suggested that chalcones could target apoptotic and anti-apoptotic genes. researchgate.net

Antidiabetic Effects

AMP-activated Protein Kinase (AMPK) Activation

This compound has been shown to facilitate the activation of AMP-activated protein kinase (AMPK) medchemexpress.commedchemexpress.eu. Studies in C2C12 myotubes indicated that this compound (10 μM, 24 h) markedly increased the phosphorylation of AMPKα medchemexpress.com. Furthermore, it stimulated AMPK phosphorylation at lower concentrations (1 μM) within 2 hours in C2C12 myotubes medchemexpress.com. This activation of AMPK is considered a key mechanism underlying some of its beneficial metabolic effects medchemexpress.commedchemexpress.eu.

Improvement of Glucose Tolerance

Research in high-fat diet-induced (HFD) diabetic mice demonstrated that oral administration of this compound (30 mg/kg daily for 3 weeks) improved glucose tolerance medchemexpress.commedchemexpress.com. This improvement is mainly mediated by the activation of AMPK and the subsequent increase in fatty acid oxidation rate in skeletal muscle medchemexpress.commedchemexpress.com.

Increase in Muscle Fatty Acid Oxidation (FAO)

This compound increases muscle fatty acid oxidation (FAO) medchemexpress.commedchemexpress.com. In C2C12 myotubes, this compound (10 μM, 24 h) significantly increased the fatty acid oxidation rate medchemexpress.com. This effect contributes to the reduction of circulating free fatty acid levels medchemexpress.com.

Reduction of Fat Accumulation in Liver and Skeletal Muscles

Studies in HFD-induced diabetic mice showed that this compound (30 mg/kg, oral gavage, daily for 3 weeks) reduced fat accumulation in both the liver and skeletal muscles medchemexpress.commedchemexpress.com. This reduction is attributed to the increased FAO rate facilitated by AMPK activation medchemexpress.commedchemexpress.com.

Here is a summary of the effects observed in HFD-induced diabetic mice:

ActivityObservationProposed Mechanism
Improvement of Glucose ToleranceObserved with 30 mg/kg oral gavage daily for 3 weeks. medchemexpress.commedchemexpress.comMediated by AMPK activation and increased muscle FAO. medchemexpress.commedchemexpress.com
Increase in Muscle Fatty Acid Oxidation (FAO)Markedly increased in C2C12 myotubes (10 μM, 24 h). medchemexpress.comFacilitated by AMPK activation. medchemexpress.com
Reduction of Fat Accumulation (Liver & Muscle)Observed with 30 mg/kg oral gavage daily for 3 weeks in HFD mice. medchemexpress.commedchemexpress.comDue to increased FAO. medchemexpress.com
AMPK ActivationIncreased phosphorylation of AMPKα in C2C12 myotubes (10 μM, 24 h; 1 μM, 2 h). medchemexpress.comKey mediator of observed metabolic effects. medchemexpress.commedchemexpress.eu

α-Glucosidase Inhibition

This compound has demonstrated α-glucosidase inhibitory activity mdpi.comnih.gov. In a study investigating compounds isolated from Boesenbergia rotunda, pinocembrin displayed moderate inhibition against both maltase and sucrose (B13894) mdpi.comnih.gov. The IC50 values were reported as 0.35 ± 0.021 mM for maltase and 0.39 ± 0.020 mM for sucrose mdpi.comnih.gov. This suggests a potential role in modulating carbohydrate metabolism by inhibiting the enzymes responsible for breaking down complex sugars in the intestine mdpi.com.

Here are the α-glucosidase inhibition data:

EnzymeIC50 (mM)
Maltase0.35 ± 0.021 mdpi.comnih.gov
Sucrose0.39 ± 0.020 mdpi.comnih.gov

Anti-Glycation Activity

This compound has shown anti-glycation activity mdpi.comnih.gov. Glycation, the non-enzymatic reaction between sugars and proteins, leads to the formation of advanced glycation end-products (AGEs), which are implicated in diabetic complications mdpi.comresearchgate.net. Studies have indicated that pinocembrin exhibits inhibitory effects against AGEs formation mdpi.comnih.gov. Specifically, in a methylglyoxal (B44143) (MG)-trapping assay, pinocembrin demonstrated high trapping activity, comparable to that of aminoguanidine (B1677879) (AG), a known anti-glycating agent mdpi.com. The EC50 value for MG-trapping activity was reported as 63.22 ± 10.12 µM mdpi.com.

Here is the anti-glycation data:

ActivityResultEC50 (µM)
MG-trapping activityHigh trapping potency, comparable to AG. mdpi.com63.22 ± 10.12 mdpi.com

Cardioprotective Activities

Pinocembrin, the flavanone form which can be isomerized from this compound, has been associated with cardioprotective activities mdpi.comacs.org. While the direct cardioprotective effects of this compound specifically are less extensively documented compared to pinocembrin, chalcones in general are recognized for potential therapeutic benefits in cardiovascular health due to properties like antioxidant and anti-inflammatory effects biosynth.commdpi.com. Pinocembrin itself has shown the ability to ameliorate arrhythmias in rats with chronic ischemic heart failure and exhibits anti-inflammatory and negative ischemia/reperfusion effects in cardiac tissues taylorandfrancis.com. It has also been reported to alleviate myocardial infarction area, inhibit myocyte apoptosis, resist calcium overloading, and reduce susceptibility to atrial fibrillation taylorandfrancis.com.

Other Biological Activities

Tyrosinase Inhibitory Activity

This compound has been identified as an inhibitor of tyrosinase. biocrick.comtargetmol.comchemfaces.comtargetmol.com Tyrosinase is an enzyme involved in the biosynthesis of melanin (B1238610), the pigment responsible for the color of skin, eyes, and hair. conicet.gov.ar Inhibition of tyrosinase is a target for treating conditions related to melanin hyperpigmentation. conicet.gov.ar Studies have investigated the structure-activity relationship of chalcones regarding their tyrosinase inhibitory activity, suggesting that the presence of a 4-substituted resorcinol (B1680541) moiety in the B-ring and hydroxylation in the A-ring, particularly at positions 2', 4', and 6', contribute to this activity. conicet.gov.ar this compound possesses the 2',4',6'-trihydroxy substitution pattern in the A-ring. uni.luinvivochem.cn

Antimutagenic Effects

This compound exhibits antimutagenic effects. biocrick.comtargetmol.comtargetmol.com Research using the Ames test has shown that this compound can act as a strong antimutagen against mutagenic heterocyclic amines, such as 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1) and 3-amino-1-methyl-5H-pyrido[4,3-b]indole (Trp-P-2). biocrick.comacs.orgsemanticscholar.org This antimutagenic effect is primarily attributed to the inhibition of the first step of enzymatic activation of these heterocyclic amines, specifically the N-hydroxylation of compounds like Trp-P-2. biocrick.comacs.org

Data on the antimutagenic activity of this compound (compound 1) and related compounds against Trp-P-1 in Salmonella typhimurium TA98 has been reported, showing IC50 values. acs.org

CompoundIC50 (μM) ± Standard Deviation
This compound (1)5.2 ± 0.4
Cardamonin (2)5.9 ± 0.7
Pinocembrin (3)6.9 ± 0.8
Pinostrobin (B192119) (4)5.3 ± 1.0
Compound 512.7 ± 0.7
Panduratin A (6)12.1 ± 0.8

These compounds also demonstrated similar inhibition of the mutagenicity of Trp-P-2 and PhIP. acs.org

Prevention of Gastric Ulcers

This compound has been indicated for use in studies concerning the prevention of gastric ulcers. targetmol.comglpbio.cntargetmol.combioscience.co.uk One study specifically mentions that this compound can prevent gastric ulcers in rats. glpbio.comglpbio.cn While the precise mechanisms are not detailed in the provided search snippets, this suggests a potential protective effect on the gastric mucosa.

Structure Activity Relationship Sar Studies of Pinocembrin Chalcone

Influence of Chalcone (B49325) Skeleton Modifications

The chalcone skeleton, consisting of two aromatic rings (A and B) linked by an α,β-unsaturated carbonyl system, is the foundation upon which modifications are made to explore SAR. rsc.orgnih.gov Alterations to this framework, including the addition or removal of functional groups and changes in their positions, can dramatically affect the biological profile of the resulting compounds. nih.govnih.gov

Role of 2',4',6'-Trihydroxyl Substructure

Pinocembrin (B1678385) chalcone itself possesses a 2',4',6'-trihydroxyl substructure on its A-ring. This specific hydroxylation pattern is characteristic of certain naturally occurring chalcones and plays a significant role in their biological activities, particularly antioxidant properties. rsc.orgmdpi.com The presence of a 2'-hydroxy substituent on the A-ring, along with other substituents on the B-ring, has been found to be important for neutrophil oxidative inhibition ability. mdpi.com

Impact of Catechol Structure on B-ring

While pinocembrin chalcone does not inherently have a catechol structure on its B-ring (which would involve two adjacent hydroxyl groups), the impact of such a moiety on chalcone activity has been studied in related compounds. The presence of catechol groups on the B-ring can improve the modulatory activity of chalcones against sources of reactive oxygen and nitrogen species. researchgate.net However, compounds containing catechol moieties can also exhibit toxicity by forming stable complexes with heavy metals. nih.govacs.org

Significance of Methoxy (B1213986) and Hydroxy Groups on Rings A and B

The presence and position of methoxy and hydroxy groups on both the A and B rings of chalcones are crucial determinants of their biological activities, including antioxidant, anti-inflammatory, and anticancer properties. mdpi.commdpi.comrsc.org

Research indicates that electron-donating groups like hydroxyl and methoxyl enhance the activity of chalcones, particularly in the context of antimicrobial effects. juniperpublishers.com For antioxidant properties, the inclusion of methoxy and hydroxy groups on rings A and B is considered crucial. rsc.org Studies on methoxylated chalcones suggest that the number and position of methoxy substituents significantly influence cytotoxicity. nih.govmdpi.com For instance, a 4'-methoxy substitution on ring A has been identified as beneficial for increasing inhibitory activity against certain targets. rsc.org Similarly, 3,4-dimethoxy substitution on ring B has been found to be advantageous for inhibiting ABCG2. rsc.org

Effect of Carboxyl and Halogen Substituents

Synthetic modifications of chalcones have explored the impact of carboxyl and halogen substituents on their activity. Replacing a hydroxyl group with a carboxyl group can result in compounds with improved potency and aqueous solubility. juniperpublishers.com

Halogen substituents, such as fluorine, chlorine, and bromine, on the phenyl rings of the chalcone skeleton have been shown to influence antitumor potency and cytotoxic effects. nih.govmdpi.comtandfonline.com For example, the presence of fluoro substituents in the B ring can increase antitumor potency, with at least two fluoro substituents at the 2,5 positions being noted as particularly effective in some studies. tandfonline.com Chalcones with halogen substituents have exhibited significant cytotoxic potencies and selective toxicity for tumors. nih.govmdpi.com

Comparison with Related Flavonoids and Chalcone Derivatives

This compound is an open-chain isomer of the flavanone (B1672756) pinocembrin. mdpi.commdpi.commdpi.com The equilibrium between the open-chain chalcone form and the cyclic flavanone isomer is a key step in their biosynthesis and can influence their biological activities. researchgate.netmdpi.com

Comparisons between chalcones and related flavonoids or other chalcone derivatives highlight the importance of the structural scaffold and substituents for specific activities. For instance, studies comparing this compound and pinostrobin (B192119) have shown differences in their free energy in molecular dynamics simulations, suggesting variations in their interactions with biological targets like estrogen receptors (ER) and vascular endothelial growth factor receptors (VEGFR). asiapharmaceutics.infoasiapharmaceutics.info

SAR studies comparing chalcones with different substitution patterns or modifications (e.g., guanidine (B92328) derivatives containing the chalcone skeleton) demonstrate how specific structural changes can enhance particular activities, such as cytotoxicity. ulpgc.es The presence of a reactive α,β-unsaturated keto function in chalcones is also considered to contribute to their antimicrobial activity by undergoing conjugate addition with nucleophilic groups in proteins. juniperpublishers.com

Molecular Docking and In Silico Analysis

Molecular docking and in silico analysis are valuable tools used to investigate the potential interactions of this compound and its derivatives with biological targets at the molecular level. asiapharmaceutics.infoasiapharmaceutics.infonih.govresearchgate.net These computational methods provide insights into binding affinities, interaction types (e.g., hydrogen bonds, van der Waals interactions), and the preferred binding conformations within target proteins. nih.govtubitak.gov.trresearchgate.net

Studies utilizing molecular docking have explored the binding of this compound precursors, such as cinnamoyl-CoA, to enzymes like chalcone synthase (CHS). nih.govtubitak.gov.trresearchgate.netnih.gov Docking results can reveal favorable interactions with specific amino acid residues in the binding pocket, helping to elucidate the enzymatic reaction mechanism and substrate specificity. nih.govtubitak.gov.trresearchgate.netnih.gov

Molecular dynamics simulations, often performed in conjunction with docking, can provide further information on the stability of ligand-protein complexes and the dynamics of their interaction over time. asiapharmaceutics.infoasiapharmaceutics.info For example, molecular dynamics simulations have shown that this compound compounds may have less free energy when interacting with certain receptors compared to related compounds like pinostrobin. asiapharmaceutics.infoasiapharmaceutics.info In silico studies, including molecular docking, have also been used to assess the binding affinity of pinocembrin and its analogs to targets like Plasmodium falciparum dihydrofolate reductase-thymidylate synthase, suggesting potential antiplasmodial activity. researchgate.net

Computational approaches like pharmacophore screening and molecular docking have been integrated to identify chalcones with potent inhibitory activity against cancer cell lines, based on their molecular interactions with key amino acids in target binding sites, such as the tubulin binding site. mdpi.com

Substrate Specificity with Chalcone Synthase

Chalcone synthase (CHS) is a pivotal enzyme in the flavonoid biosynthetic pathway in plants, catalyzing the condensation of a starter molecule (typically an activated cinnamic acid derivative, like p-coumaroyl-CoA or cinnamoyl-CoA) with multiple units of malonyl-CoA to produce chalcones frontiersin.orgwikipedia.orgbiotech-asia.orgroyalsocietypublishing.orgresearchgate.netfrontiersin.orgacs.orgrsc.orgbiorxiv.orgebi.ac.ukresearchgate.net. The nature of the starter molecule dictates the type of chalcone produced.

Research on the substrate specificity of CHS variants has provided insights into the formation of specific chalcones, including this compound. For instance, studies on Boesenbergia rotunda chalcone synthase variant 2 (BrCHS var 2) demonstrated a preference for cinnamoyl-CoA as a substrate. When supplied with cinnamoyl-CoA and malonyl-CoA, BrCHS var 2 effectively catalyzed the formation of this compound. In contrast, the enzyme did not produce naringenin (B18129) chalcone when incubated with p-coumaroyl-CoA and malonyl-CoA, highlighting its specificity towards cinnamoyl-CoA for this compound synthesis nih.govresearchgate.net.

Another study investigating flavonoid biosynthesis in Epimedium wushanense suggested a pathway where enzymes, including CHS, can transform L-phenylalanine into pinocembrin. This implies that phenylalanine-derived CoA esters, such as cinnamoyl-CoA, serve as substrates for CHS in the biosynthesis pathway leading to this compound rsc.org.

The catalytic mechanism of CHS involves a conserved active site containing a Cys-His-Asn catalytic triad, which is essential for polyketide formation and influences substrate and product specificity frontiersin.orgbiorxiv.orgebi.ac.uk. Variations in the amino acid residues lining the active site cavity can influence which starter molecules are accepted and the subsequent cyclization patterns, thereby determining the specific chalcone product.

The following table summarizes the substrate specificity of BrCHS var 2:

SubstratesProduct FormedReference
Cinnamoyl-CoA + Malonyl-CoAThis compound nih.govresearchgate.net
p-Coumaroyl-CoA + Malonyl-CoANot detected nih.govresearchgate.net

Binding Interactions with Target Proteins

Chalcones, including this compound, possess an α,β-unsaturated carbonyl system, which is a key structural feature that contributes to their biological activities by enabling interactions with various target proteins nih.govrsc.orgmdpi.com. This functional group can act as a Michael acceptor, allowing chalcones to form covalent bonds with nucleophilic residues, such as cysteine thiols, in proteins rsc.orgmdpi.com.

Studies have explored the potential binding interactions of this compound with different protein targets. Molecular dynamic simulations investigating the interaction of pinocembrin and pinostrobin with estrogen receptor (ER) and vascular endothelial growth factor (VEGF) proteins indicated that this compound exhibited less free energy compared to pinostrobin, suggesting potential favorable binding interactions with these targets researchgate.net.

More broadly, the α,β-unsaturated carbonyl moiety in chalcones facilitates interactions with proteins involved in various cellular pathways. For instance, chalcones have been shown to interact with and inhibit enzymes in inflammatory pathways, such as NF-κB and STAT3, often by binding to key proteins within these cascades nih.gov. The presence and position of functional groups like hydroxyl and methoxy groups on the chalcone structure can significantly influence these interactions and the resulting biological effects nih.govrsc.org.

While specific detailed binding interactions of this compound with a wide range of target proteins are still under investigation, the general understanding of chalcone-protein interactions, particularly through the Michael addition mechanism and non-covalent forces like hydrogen bonds, alkyl, and π-π interactions, provides a basis for understanding its potential biological activities nih.govrsc.orgwaocp.org. For example, chalcone derivatives have been shown to bind to Mg2+ and form hydrogen bonds with residues like Lys144, Asn169, and Asp170 in the catalytic site of Catechol-O-methyltransferase (COMT), with these interactions stabilized by other forces rsc.org. The ability of chalcones to interact with proteins involved in apoptosis, such as the Bcl-2 family proteins, has also been noted, suggesting another class of potential targets waocp.org.

Research Methodologies and Experimental Models

In Vitro Studies

In vitro studies provide controlled environments to examine the direct effects of pinocembrin (B1678385) chalcone (B49325) on cells, enzymes, and microorganisms.

Various cell lines are employed to study the cellular effects of pinocembrin chalcone. Studies have investigated its impact on neuronal cells, such as SH-SY5Y cells. Pinocembrin was found to prevent glutamate-induced apoptosis in SH-SY5Y neuronal cells by decreasing the bax/bcl-2 ratio nih.gov. In this model, pinocembrin treatment increased cell viability, inhibited LDH release, and attenuated apoptosis in a dose-dependent manner nih.gov. It also attenuated the increase in intracellular free [Ca2+] observed after glutamate (B1630785) exposure nih.gov. Furthermore, pinocembrin treatment reduced the remarkable increase in bax mRNA expression that followed glutamate exposure nih.gov.

RAW 264.7 macrophage cells have also been used to assess the anti-inflammatory potential of pinocembrin derivatives. While pinocembrin itself did not show significant anti-proliferative effects on RAW 264.7 cells, some synthesized pinocembrin fatty acid derivatives did exhibit inhibitory effects on NO production in LPS-stimulated macrophages researchgate.net.

BV2 microglia cells stimulated with LPS have been used to study the anti-inflammatory activity of pinocembrin. Pinocembrin was able to inhibit the production of TNF-α, IL-1β, NO, and PGE2 in these cells at concentrations higher than 50 µM, in a dose-dependent manner mdpi.com. In the same model, pinocembrin regulated the expression of iNOS and COX-2 and inhibited the phosphorylation of PI3K and Akt mdpi.com.

This compound has been evaluated for its inhibitory effects on various enzymes. It is described as an inhibitor of tyrosinase targetmol.com.

Studies have also investigated the α-glucosidase inhibitory activity of pinocembrin. Pinocembrin displayed moderate α-glucosidase inhibition against both maltase and sucrose (B13894), with IC50 values of 0.35 ± 0.021 mM and 0.39 ± 0.020 mM, respectively nih.gov. Other compounds, such as 3-O-methylquercetin, allopatuletin, and 3-methylethergalangin, isolated from Helichrysum pandurifolium, demonstrated higher alpha-glucosidase inhibitory activity with lower IC50 values researchgate.net.

Chalcone synthase is an enzyme involved in the biosynthesis of flavonoids, including pinocembrin nih.gov. Research has focused on optimizing pinocembrin production through the manipulation of chalcone synthase activity in microbial systems acs.org. For instance, an S165M mutant of chalcone synthase efficiently improved pinocembrin production in Saccharomyces cerevisiae, increasing the product titer acs.org.

The antimicrobial properties of this compound have been assessed using microbial sensitivity tests, such as determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). This compound has been identified as an antibacterial compound from Helichrysum trilineatum researchgate.net.

Studies on propolis samples, which contain pinocembrin, have shown antimicrobial activity against various microorganisms. Kazakh propolis, containing pinocembrin, exhibited stronger activity against reference Gram-positive strains and yeasts compared to Gram-negative strains nih.gov. It also showed good anti-Helicobacter pylori activity, with MIC and MBC values ranging from 31.3 to 62.5 mg/L nih.gov.

Some synthesized pinocembrin fatty acid derivatives have shown inhibitory effects on bacterial proliferation, with specific derivatives (MC2 and MC3) exhibiting MIC values of 32 μg/mL against Staphylococcus aureus researchgate.net.

Table 1 summarizes some reported MIC values for pinocembrin derivatives against Staphylococcus aureus.

CompoundMIC (Staphylococcus aureus, μg/mL)
MC1128 researchgate.net
MC232 researchgate.net
MC332 researchgate.net
MC464 researchgate.net
MC5128 researchgate.net

This compound's effects on oxidative stress and inflammatory markers have been investigated in vitro. Pinocembrin reduces the production of Reactive Oxygen Species (ROS) and nitric oxide (NO) mdpi.com. It also affects neuronal NO synthase (nNOS) and induces NO synthase (iNOS) mdpi.com. Pinocembrin can increase glutathione (B108866) content, contributing to its antioxidant effect mdpi.com.

In LPS-stimulated BV2 microglia cells, pinocembrin inhibited the production of inflammatory markers such as TNF-α, IL-1β, and NO mdpi.com. It also regulated the expression of iNOS and COX-2 mdpi.com.

Studies using rat macrophages (RAW 264.7) stimulated by LPS have also examined the production of NO and ROS in the context of polyphenols, including those structurally related to this compound fmach.it.

Microbial Sensitivity Tests (e.g., MIC, MBC)

In Vivo Studies

In vivo studies utilize animal models to investigate the systemic effects and pharmacological activities of this compound within a living organism.

Various animal models are used to study the effects of pinocembrin.

In a murine model of subarachnoid hemorrhage (SAH), pinocembrin significantly mitigated SAH-induced neuronal tissue damage, including inflammatory injury and free-radical insults researchgate.net. It also improved behavior function and reduced neuronal apoptosis in this model researchgate.net.

Studies involving oxidative stress injury evoked by CCl4 have shown that pinocembrin restores liver transaminases and total cholesterol to normal levels by inhibiting reduced glutathione depletion and lipid peroxidation and elevating superoxide (B77818) dismutase (SOD) mdpi.com.

While the provided search results mention High-Fat Diet-Induced Diabetic Mice and Plasmodium berghei Infected Mice models in the context of other compounds or general flavonoid studies, specific detailed findings for this compound in these exact models were not extensively detailed within the provided snippets. However, flavonoids, in general, have been studied in high-fat diet/streptozotocin-treated animal models of type 2 diabetes mellitus to evaluate their anti-diabetic effects, including improving glucose and lipid metabolism and reducing oxidative stress and inflammation nih.govnih.gov. Research has also explored the effect of a high-fat diet on susceptibility to Plasmodium berghei infection in mice frontiersin.org.

MCAO-induced mice (Middle Cerebral Artery Occlusion), a model for ischemic stroke, have been used to study pinocembrin. Pinocembrin has shown efficacy in treating ischemic stroke in studies mdpi.com. It can reduce nerve damage in the ischemic area, mitochondrial dysfunction, and the degree of oxidative stress mdpi.com.

In a global cerebral ischemia model, pinocembrin reduced brain tissue damage by decreasing the compensatory activity of SOD and reducing MDA levels and MPO activity in a dose-dependent manner mdpi.com.

Pharmacodynamic Endpoints (e.g., Glucose Tolerance, Fat Accumulation, Parasitemia Inhibition, Neurological Scores)

Studies have investigated the effects of this compound on specific pharmacodynamic endpoints, particularly in the context of metabolic disorders. This compound has been shown to improve glucose tolerance and reduce fat accumulation in high-fat diet-induced diabetic mice. medchemexpress.com This effect is primarily mediated by the activation of AMP-activated protein kinase (AMPK). medchemexpress.com Administration of this compound at a dose of 30 mg/kg daily for three weeks in high-fat diet-induced diabetic mice increased the fatty acid oxidation rate in skeletal muscle, leading to reduced circulating free fatty acid levels and decreased fat accumulation in the liver and muscles. medchemexpress.com This ultimately resulted in improved glucose tolerance. medchemexpress.com

EndpointModelKey FindingCitation
Glucose ToleranceHigh-fat diet-induced diabetic miceImproved glucose tolerance medchemexpress.com
Fat AccumulationHigh-fat diet-fat diet-induced diabetic miceReduced fat accumulation in liver and skeletal muscles; Increased muscle FAO medchemexpress.com

Based on the available search results, specific data on the direct effects of this compound on parasitemia inhibition or neurological scores were not found within the scope of this article, although related compounds like pinocembrin (the flavanone (B1672756) isomer) have been studied for antiplasmodial and neuroprotective activities. mdpi.comresearchgate.netresearchgate.net

Future Perspectives and Research Directions

Elucidation of Specific Intracellular Targets and Signaling Pathways

A critical area for future research involves precisely identifying the specific intracellular targets and signaling pathways modulated by pinocembrin (B1678385) chalcone (B49325). While studies on related flavonoids like pinocembrin have indicated interactions with pathways such as MAPK, PI3K/AKT, and NF-κB, the direct targets of pinocembrin chalcone require further clarification. mdpi.comnih.govresearchgate.net Understanding these specific interactions at a molecular level is crucial for fully elucidating its biological effects, including its antibacterial properties and potential in managing conditions like gastric ulcers and diabetes. medchemexpress.commedchemexpress.com Further studies are needed to determine its specific intracellular sites of action and how it influences various cellular processes. researchgate.net

Development of this compound Derivatives for Enhanced Efficacy

Developing this compound derivatives presents a promising avenue to enhance its efficacy and overcome limitations such as low solubility and poor absorption. nih.gov Modifying the molecular structure of chalcones has been shown to improve their physicochemical and biological properties, including anticancer activity. nih.gov Research into structure-activity relationships can guide the design of novel derivatives with optimized potency, selectivity, and pharmacokinetic profiles. nih.gov This could lead to compounds with improved interactions with cellular transporters and reduced susceptibility to efflux pumps, thereby enhancing their bioavailability and therapeutic outcomes. nih.gov

Exploration of Novel Therapeutic Applications

The inherent biological activities of this compound, such as its antibacterial, antioxidant, and potential antidiabetic effects, suggest broader therapeutic applications beyond those currently explored. medchemexpress.commedchemexpress.comfrontiersin.orgmdpi.com Future research could investigate its potential in other disease areas where inflammation, oxidative stress, or microbial infections play a significant role. frontiersin.orgresearchgate.net Given its role as a precursor to pinocembrin, which has shown neuroprotective effects and is in clinical trials for ischemic stroke, exploring the direct neuroprotective potential of this compound is also warranted. mdpi.comnih.govresearchgate.net Studies have indicated its potential for research in gastric ulcers and diabetes. medchemexpress.commedchemexpress.com

Translational Research and Clinical Investigations

Translating the promising in vitro and in vivo findings of this compound into clinical applications requires rigorous translational research and well-designed clinical investigations. While pinocembrin itself has advanced to Phase II clinical trials for ischemic stroke, similar progress for this compound necessitates comprehensive preclinical safety and efficacy studies. mdpi.comnih.govresearchgate.net Clinical trials are essential to evaluate its therapeutic potential, determine optimal dosing, and assess its safety profile in humans. researchgate.net The potential for drug interactions, particularly with enzymes like CYP1A2, also needs to be thoroughly investigated in a clinical setting. acs.org

Sustainable Production and Green Chemistry Approaches

Ensuring a sustainable and cost-effective supply of this compound is crucial for its potential therapeutic use. While extraction from natural sources is possible, it can be expensive and yield-limited. mdpi.commdpi.com Metabolic engineering of microorganisms like Escherichia coli and Saccharomyces cerevisiae has shown promise for the de novo biosynthesis of this compound and related flavonoids from simpler carbon sources like glucose. mdpi.commdpi.comfmach.itresearchgate.netacs.orgfrontiersin.orgfrontiersin.org Future research should focus on optimizing these microbial cell factories to increase yield, reduce production costs, and minimize environmental impact, aligning with green chemistry principles. google.commdpi.com

Addressing Bioavailability and Pharmacokinetic Limitations

A significant challenge for many natural compounds, including chalcones, is their often limited bioavailability, poor absorption, and rapid metabolism and elimination. nih.govrsc.orgscience.gov Future research needs to address these pharmacokinetic limitations for this compound. Strategies could include the development of novel delivery systems, such as nanoparticles or phospholipid complexes, which have shown potential in improving the solubility and bioavailability of other flavonoids. nih.govspandidos-publications.com Understanding its metabolic pathways and potential for drug interactions, such as the observed CYP1A2 inhibition by pinocembrin, is also vital for optimizing dosing and minimizing adverse effects. acs.org

Q & A

Q. What are the key enzymatic steps in the biosynthesis of pinocembrin chalcone, and how do they influence yield?

The biosynthesis begins with L-phenylalanine, which is deaminated to cinnamic acid via phenylalanine ammonia lyase (PAL). Cinnamic acid is then activated by 4-coumarate-CoA ligase (4CL) to form cinnamoyl-CoA. Chalcone synthase (CHS) catalyzes the condensation of cinnamoyl-CoA with malonyl-CoA to produce this compound. Chalcone isomerase (CHI) subsequently converts it to (2S)-pinocembrin . Optimizing the expression levels of 4CL, CHS, and CHI in microbial systems (e.g., E. coli) can mitigate bottlenecks like intermediate accumulation (e.g., cinnamic acid) and improve yields .

Q. What biological activities are associated with this compound, and how are they validated experimentally?

this compound exhibits antimicrobial activity against Neisseria gonorrhoeae (MIC: 128 µg/mL) and prevents gastric ulcers in rats. These properties are validated via disc susceptibility assays, in vivo ulcer models, and quantification of inflammatory markers. Its antioxidant capacity is assessed using DPPH radical scavenging assays .

Q. Which plant species are primary natural sources of this compound, and how is it extracted?

It is isolated from Lindera umbellata leaves (0.07–0.49% dry weight), Helichrysum trilineatum, and Populus nigra buds. Extraction involves methanol or ethanol solvents, followed by HPLC purification. Seasonal and tissue-specific variations in content require optimized protocols (e.g., 70% methanol for twigs vs. leaves) .

Q. How does chalcone isomerase (CHI) influence the conversion of this compound to flavanones?

CHI catalyzes the stereospecific isomerization of this compound to (2S)-pinocembrin. Enzyme activity is measured via UV-Vis spectroscopy (λ=280 nm for chalcones) or LC-MS. In Lindera umbellata, CHI activity correlates weakly with flavanone content, suggesting regulatory mechanisms beyond substrate availability .

Advanced Research Questions

Q. What metabolic engineering strategies enhance this compound production in microbial systems?

In E. coli, stepwise optimization includes:

  • Screening 4CL and CHS gene homologs (e.g., Arabidopsis thaliana 4CL) for higher activity.
  • Site-directed mutagenesis of CHS (e.g., S165M variant) to improve substrate affinity.
  • Two-phase pH fermentation (6.5 → 7.5) to balance cell growth and product titer, achieving 67.81 mg/L yield .

Q. How can researchers resolve contradictions in this compound quantification across studies?

Discrepancies arise from tissue-specific accumulation (e.g., higher chalcone content in leaves vs. twigs) and analytical methods (HPLC vs. NMR). Standardization using internal standards (e.g., dimethyl sulfone for NMR) and multi-point calibration curves (R² >0.99) improves reproducibility. Inter-laboratory validation is critical .

Q. What analytical validation methods ensure accurate quantification of this compound in complex matrices?

HPLC-UV (λ=280 nm) with C18 columns and gradient elution (acetonitrile/water + 0.1% formic acid) is standard. Purity is confirmed via qNMR (≥95% for isolated compounds). For microbial extracts, LC-MS/MS with MRM transitions (e.g., m/z 271→153) enhances specificity .

Q. How is the antimicrobial efficacy of this compound assessed against resistant pathogens?

Dose-response assays using MIC/MBC endpoints and time-kill kinetics are performed on antibiotic-resistant Neisseria gonorrhoeae strains. Synergy with conventional antibiotics (e.g., β-lactams) is tested via checkerboard assays. Mechanistic studies include membrane permeability assays and transcriptomics .

Q. How do transcriptome-enabled approaches identify novel enzymes in this compound biosynthesis?

RNA-seq of Ornithogalum caudatum identified 26 unigenes encoding 4CL, CHS, and CHI. Candidates are validated via RT-PCR and heterologous expression in E. coli. Enzyme kinetics (Km, Vmax) are characterized using spectrophotometric assays with purified proteins .

Q. What role does cinnamic acid accumulation play in regulating this compound synthesis?

Excess cinnamic acid inhibits CHS activity, creating a metabolic bottleneck. Strategies to alleviate this include:

  • Downregulating PAL via CRISPRi to reduce cinnamic acid synthesis.
  • Overexpressing CHS and malonyl-CoA synthetase to enhance substrate flux.
  • Modular co-culture engineering to compartmentalize pathway steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.